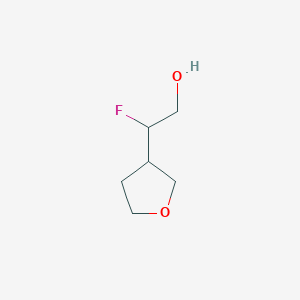
3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(Dimethylamino)-1-(10H-phenothiazin-2-yl)-2-propen-1-one is a derivative of phenothiazine, which is a heterocyclic compound with various applications in medicinal chemistry. Phenothiazine derivatives are known for their diverse biological activities, including antimicrobial properties and potential use as corrosion inhibitors . The structure of phenothiazine derivatives typically includes a tricyclic system with nitrogen and sulfur atoms at key positions, which can significantly influence their chemical behavior and interaction with biological targets .
Synthesis Analysis
The synthesis of phenothiazine derivatives can involve multiple steps, including diazotization and coupling reactions. For instance, a series of novel azo dye/Schiff base derivatives of phenothiazine were synthesized through diazotization followed by coupling with different aromatic aldehydes . The structures of these compounds were confirmed using various spectroscopic techniques, including FT-IR, NMR, and mass spectroscopy. The synthesis process is crucial as it determines the purity and yield of the final compound, which in turn affects its biological activity and potential applications.
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives is characterized by a boat conformation of the phenothiazine ring, with the sulfur and nitrogen atoms occupying the bow and stern positions, respectively . The dihedral angle between the phenyl rings and the overall geometry of the molecule can influence its electronic properties and reactivity. For example, the conformational behavior of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine was investigated using density functional quantum chemical calculations, revealing an expanded pyramidal configuration of the nitrogen atom in the phenothiazine ring .
Chemical Reactions Analysis
Phenothiazine derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition, which is a key reaction in the synthesis of many organic compounds. The regiochemistry of such reactions with nitrilimines was investigated using DFT-based reactivity indexes and activation energy calculations, showing that these reactions occur via an asynchronous concerted mechanism . Additionally, the reaction of 3-(Dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione was studied, leading to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. The electron spin resonance (ESR) spectrum of the cation radical of a phenothiazine derivative was studied, providing insights into the electronic structure and the influence of temperature on the linewidth and hyperfine splittings . The corrosion inhibition effect of a phenothiazine derivative on mild steel in acidic solution was evaluated using electrochemical methods, demonstrating its potential as a strong inhibitor . These properties are essential for understanding the behavior of these compounds in different environments and for their application in various fields.
Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Phenothiazine derivatives, specifically those resembling "3-(Dimethylamino)-1-(10H-phenothiazin-2-yl)-2-propen-1-one", have been studied for their application in amyloid imaging within Alzheimer's disease research. These compounds, including [18F]FDDNP, have shown potential in PET imaging to differentiate between Alzheimer's disease patients and healthy controls by measuring amyloid deposits in the brain. The imaging technique offers a breakthrough in understanding the pathophysiological mechanisms and progression of amyloid plaques, potentially enabling early detection of Alzheimer's disease and evaluation of anti-amyloid therapies (Nordberg, 2007).
Broad Biological Activities
Recent studies have highlighted the diverse biological activities of synthesized phenothiazines, indicating their potential beyond psychiatric applications. These compounds have demonstrated significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. This broad spectrum of activities suggests phenothiazines interact with biological systems through multiple mechanisms, including pharmacophoric interactions, π-π interactions, and membrane penetration abilities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Antitumor Properties
Despite mixed findings regarding their antitumor and antineoplastic activities, certain phenothiazine derivatives have shown potential in cancer research. Some derivatives contribute to reducing cytotoxic effects caused by radiation and chemical carcinogens, offering protective effects against cancers triggered by metabolic activation of carcinogens. Their selective accumulation in specific tissues, such as the brain and melanoma tumors, suggests a potential role in treating these cancers. The development of highly potent phenothiazine derivatives through modifications, such as nitro substitution, is a promising area of research (Motohashi, Gollapudi, Emrani, & Bhattiprolu, 1991).
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19(2)10-9-15(20)12-7-8-17-14(11-12)18-13-5-3-4-6-16(13)21-17/h3-11,18H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKTVWQCXKZWMR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)
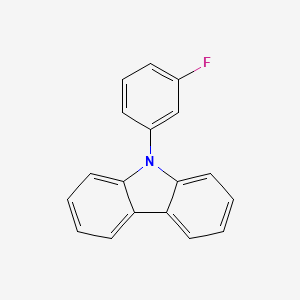
![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)
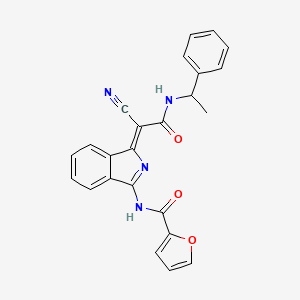
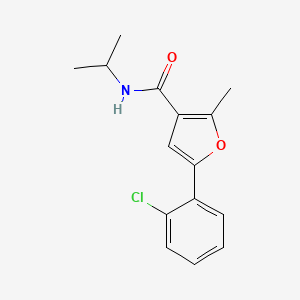
![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)
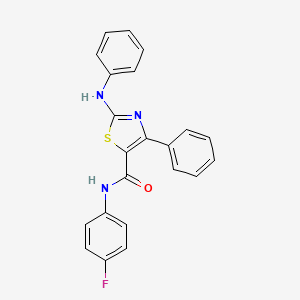

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)



